(S)-(+)-2-(Dibenzylamino)-1-propanol
Description
Significance of Chiral Vicinal Amino Alcohols in Contemporary Organic Synthesis and Pharmaceutical Sciences
Chiral vicinal amino alcohols, also known as 1,2-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms, where at least one of these carbons is a stereocenter. This structural motif is of paramount importance in modern organic chemistry and is frequently encountered in a vast array of biologically active compounds and pharmaceutical drugs. nih.gov
The significance of these compounds stems from their prevalence in nature and their versatile applications in synthetic chemistry. They are integral components of many natural products, including alkaloids, amino sugars, and beta-blockers. In the pharmaceutical industry, the chiral vicinal amino alcohol framework is a key feature in numerous drugs, contributing to their therapeutic efficacy. The specific stereochemistry of these molecules is often crucial for their biological activity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. nih.govuff.br
Beyond their presence in final drug products, chiral vicinal amino alcohols are indispensable tools in asymmetric synthesis. They are widely employed as:
Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, forming chiral catalysts that can induce stereoselectivity in a wide range of chemical transformations. These catalytic systems are highly valued for their ability to generate enantiomerically enriched products from achiral starting materials.
Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and often recycled. Chiral amino alcohols are frequently used for this purpose due to their ready availability and the predictable stereochemical control they offer in reactions such as alkylations and aldol (B89426) additions. wikipedia.org
Chiral Building Blocks: These compounds serve as versatile starting materials for the synthesis of more complex chiral molecules. Their functional groups can be readily modified, allowing for the construction of a diverse range of target structures.
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to drive the development of new and efficient methods for the synthesis of chiral vicinal amino alcohols.
Position of (S)-(+)-2-(Dibenzylamino)-1-propanol as a Privileged Chiral Building Block and Synthon
This compound emerges as a particularly valuable entity within the class of chiral vicinal amino alcohols. Its utility as a chiral building block and synthon is underscored by its specific structural attributes. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis.
The key features that contribute to the privileged status of this compound include:
Defined Stereochemistry: The "(S)" designation indicates a specific, known absolute configuration at the chiral center (C2). This is a fundamental requirement for its use in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in the target molecule.
Protected Amino Group: The amino group is protected by two benzyl (B1604629) groups. This dibenzylamino moiety is stable under a variety of reaction conditions, preventing unwanted side reactions involving the nitrogen atom. The benzyl groups can be readily removed through hydrogenolysis at a later stage in the synthesis to liberate the free amine.
Reactive Hydroxyl Group: The primary alcohol at the C1 position provides a reactive handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
A closely related compound, (S)-2-(dibenzylamino)-3-phenylpropan-1-ol, which shares the core dibenzylamino alcohol structure, serves as a precursor for a chiral auxiliary used in asymmetric synthesis. researchgate.net This analogue highlights the potential of the (S)-2-(dibenzylamino)-1-propanol framework to be transformed into powerful tools for stereocontrol. The aldehyde derived from this related propanol (B110389) has been shown to exert high levels of 1,2-stereocontrol in nucleophilic addition reactions. researchgate.net
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | (S)-2-(Dibenzylamino)propan-1-ol |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
| CAS Number | 60479-65-4 |
| Appearance | White to off-white crystalline powder |
| Chirality | (S) |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(dibenzylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEFFKXJADVWJO-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465867 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60479-65-4 | |
| Record name | (S)-(+)-2-(Dibenzylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-[bis(phenylmethyl)amino]-, (S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Role of S + 2 Dibenzylamino 1 Propanol As a Versatile Chiral Building Block and Synthon
Utility in the Construction of Homochiral N-Protected β-Amino Sulfoxides
The synthesis of chiral β-amino sulfoxides is of significant interest due to their application in medicinal chemistry and as chiral ligands. However, a review of the scientific literature does not provide specific examples of (S)-(+)-2-(Dibenzylamino)-1-propanol being directly used for the construction of homochiral N-protected β-amino sulfoxides.
General synthetic strategies for producing amino sulfoxides often involve either the oxidation of the corresponding amino sulfides or the reaction of a carbanion with a sulfinate. For instance, studies on the synthesis of N-Boc α-amino sulfoxides have highlighted challenges with compound stability, suggesting that α-elimination of the sulfoxide (B87167) can occur to form an iminium ion. researchgate.net In related work, chiral oxazolidinones have been used as precursors to create sulfinyl lactams through intramolecular cyclization, demonstrating a method to form a C-S bond in a chiral environment. nih.gov While these methods exist for related structures, a documented pathway beginning with this compound to yield N-protected β-amino sulfoxides is not readily found in published research.
Precursor in the Asymmetric Synthesis of α-Amino Acids
This compound is derived from L-alanine, and its aldehyde counterpart, (S)-2-(dibenzylamino)propanal, is a key intermediate for elaborating the amino acid scaffold. This aldehyde can act as a chiral template in the synthesis of other, more complex unnatural α-amino acids. nih.govpressbooks.pub
The general approach involves the stereoselective addition of a nucleophile to the chiral aldehyde. The inherent chirality of the aldehyde, originating from the L-alanine precursor, directs the formation of a new stereocenter with high diastereoselectivity. Subsequent chemical modifications of the resulting alcohol and deprotection of the dibenzylamino group can yield a variety of α-amino acid derivatives.
Common laboratory methods for amino acid synthesis include:
Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. libretexts.orglibretexts.org
Reductive Amination: An α-keto acid can be converted to an α-amino acid through treatment with ammonia and a reducing agent like NaBH₄. pressbooks.publibretexts.org
Alkylation of Chiral Enolates: Chiral auxiliaries can be used to form enolates that are then alkylated to introduce the desired side chain with high stereocontrol. acs.org
While these are established methods, specific literature detailing the conversion of this compound into its aldehyde and subsequent use as a precursor in these named syntheses is not extensively documented. However, the principles of asymmetric synthesis strongly support its potential in this role. ineosopen.orgnih.govresearchgate.net
Application as a Chiral Synthon in Heterocyclization Reactions
Heterocyclic compounds are central to medicinal chemistry and materials science. Chiral synthons that can introduce stereocenters during the formation of heterocyclic rings are therefore highly valuable. This compound and its derivatives serve as precursors for various heterocycles, most notably oxazolidinones.
The synthesis of heterocycles is a broad field, with numerous strategies available. amazonaws.comnih.gov These include cycloaddition reactions, condensations, and intramolecular cyclizations. beilstein-journals.orgresearchgate.netresearchgate.net For example, proline and its derivatives, which are themselves heterocyclic amino acids, are used extensively in [3+2] cycloaddition reactions to create complex pyrrolidine-containing structures. nih.govsigmaaldrich.comnih.gov While this compound is not a proline derivative, the underlying principles of using chiral amino-derived synthons are similar. Its primary documented role in heterocyclization is as a precursor to chiral oxazolidinones (see Section 3.4).
Pathway to Chiral Oxazolidinones
One of the most well-established applications of chiral amino alcohols like this compound is their conversion into chiral oxazolidinones. These heterocycles are powerful chiral auxiliaries in asymmetric synthesis, famously demonstrated by the Evans oxazolidinones.
The general synthetic pathway involves the cyclization of the amino alcohol functionality with a carbonyl source. The key steps typically are:
N-Protection/Acylation: The secondary amine of the amino alcohol is often acylated.
Cyclization: The resulting carbamate (B1207046) or related derivative undergoes intramolecular cyclization. This can be achieved by treating the corresponding N-protected amino alcohol with a reagent like phosgene (B1210022) or its equivalents, or via an intramolecular SN2 reaction.
For example, a common route starts with an L-amino acid ester, which is reduced to the corresponding amino alcohol. ineosopen.org This alcohol can then be cyclized to form the oxazolidinone ring. libretexts.orgineosopen.org The dibenzyl groups on the nitrogen of this compound can be removed via hydrogenolysis and replaced with a suitable group that facilitates cyclization to the oxazolidinone. The resulting oxazolidinone incorporates the chirality of the original L-alanine, making it a valuable tool for further stereoselective transformations. nih.gov
Intermediate in the Synthesis of Proline-Derived Homochiral Amine Oxides
The outline for this section suggests a synthetic connection between this compound and proline-derived homochiral amine oxides. However, these two classes of compounds belong to different structural families. This compound is a derivative of L-alanine (an acyclic amino acid), whereas proline is a cyclic amino acid containing a pyrrolidine (B122466) ring.
The synthesis of proline-derived amine oxides typically starts from proline itself or its derivatives, such as N-benzyl prolinol. bris.ac.uksemopenalex.org The oxidation of the tertiary amine within the proline ring structure with an oxidant like m-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide. bris.ac.uk The stereochemistry of this oxidation can be directed by nearby functional groups, such as an alcohol or carboxylic acid. bris.ac.uk
A search of the chemical literature does not reveal a synthetic pathway that converts an alaninol derivative like this compound into a proline-derived amine oxide. Such a transformation would require extensive and non-obvious ring-closing and rearrangement steps. Therefore, the role of this compound as an intermediate in this specific synthesis is not supported by available scientific evidence.
Application in the Asymmetric Synthesis of α-Amino Phosphonic Acids
α-Amino phosphonic acids are analogues of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid group. mdpi.com This substitution often imparts unique biological properties, making them important targets in medicinal chemistry. nih.govnih.gov
The synthesis of these compounds often mirrors methods used for α-amino acids, including variations of the Strecker and Mannich reactions. A common approach is the nucleophilic addition of a phosphite (B83602) ester to an imine (a Pudovik or Kabachnik-Fields reaction). The use of a chiral auxiliary or a chiral catalyst is necessary to control the stereochemistry of the newly formed C-P and C-N bonds. researchgate.netnih.govnih.gov
Starting Material for Practical Routes to Optically Pure β-Substituted Amines
This compound, a chiral amino alcohol derived from the naturally occurring amino acid (S)-alanine, holds significant potential as a versatile starting material for the stereoselective synthesis of various chiral compounds. Its inherent chirality and the presence of both amino and hydroxyl functional groups make it an attractive precursor for the construction of more complex chiral molecules. One of the key applications of this building block is in the synthesis of optically pure β-substituted amines, which are important structural motifs in many biologically active compounds and pharmaceutical agents.
The general strategy for utilizing this compound in the synthesis of β-substituted amines involves its conversion into a suitable chiral electrophile or nucleophile, which then undergoes a diastereoselective reaction to introduce the desired substituent at the β-position. The dibenzylamino group serves as a bulky and non-coordinating protecting group for the amine, which can be readily removed at a later stage of the synthesis.
A common approach involves the oxidation of the primary alcohol in this compound to the corresponding aldehyde, (S)-2-(dibenzylamino)propanal. This chiral aldehyde can then be used in various carbon-carbon bond-forming reactions. For instance, the addition of organometallic reagents or enolates to this aldehyde can proceed with high diastereoselectivity, controlled by the existing stereocenter. The resulting β-amino alcohol can then be further manipulated, for example, by deoxygenation of the newly formed hydroxyl group, to afford the target β-substituted amine.
Alternatively, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions. This approach, however, must be carefully controlled to avoid racemization.
While the direct use of this compound for the synthesis of β-substituted amines is a promising strategy, detailed research findings specifically outlining practical routes and providing extensive data tables on yields and diastereoselectivities for a wide range of β-substituted amines are not extensively documented in publicly available literature. The development of robust and generalizable protocols for this transformation remains an area of interest in synthetic organic chemistry.
The following table provides a conceptual overview of a potential synthetic route from this compound to a generic β-substituted amine. It is important to note that the specific reagents, conditions, yields, and diastereoselectivities would need to be empirically determined and optimized for each specific target molecule.
| Step | Transformation | Reagents and Conditions (Illustrative) | Product |
| 1 | Oxidation | Swern oxidation (oxalyl chloride, DMSO, Et3N) or Dess-Martin periodinane | (S)-2-(Dibenzylamino)propanal |
| 2 | Diastereoselective Addition | Grignard reagent (R-MgX) or organolithium reagent (R-Li) in an appropriate solvent at low temperature | Diastereomeric β-amino alcohols |
| 3 | Separation of Diastereomers | Chromatographic separation (e.g., column chromatography) | Optically pure β-amino alcohol |
| 4 | Deprotection | Catalytic hydrogenation (e.g., H2, Pd/C) | Optically pure β-substituted amino alcohol |
| 5 | Deoxygenation (if required) | e.g., Barton-McCombie deoxygenation | Optically pure β-substituted amine |
Further research is required to fully explore and document the scope and limitations of using this compound as a practical starting material for the synthesis of a diverse array of optically pure β-substituted amines.
Applications of S + 2 Dibenzylamino 1 Propanol and Its Derivatives in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Based on Aminopropanol (B1366323) Scaffolds
The design of effective chiral ligands often starts with a readily available and stereochemically defined building block from the "chiral pool." (S)-(+)-2-Aminopropan-1-ol, also known as L-alaninol, is a common starting material for this purpose. nih.govgoogle.com It is typically synthesized via the reduction of the carboxylic acid group of the natural amino acid L-alanine or its esters. google.com
The synthesis of (S)-(+)-2-(Dibenzylamino)-1-propanol itself proceeds from L-alaninol. A standard method involves the N-alkylation of the primary amine. This can be achieved through direct reaction with two equivalents of a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base to neutralize the hydrohalic acid formed. Alternatively, reductive amination can be employed, where L-alaninol is treated with two equivalents of benzaldehyde (B42025) to form an intermediate di-imine (or a related species), which is subsequently reduced in situ to yield the target dibenzylated amine. The presence of the bulky dibenzyl groups on the nitrogen atom is a key design feature, creating a specific and sterically hindered chiral environment around the catalytic center.
Further modifications to this scaffold can lead to a variety of derivatives, such as aminodiols, which expand the range of their catalytic applications. These derivatives are synthesized to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance in specific reactions.
Performance in Enantioselective Reactions
Ligands based on the this compound scaffold have demonstrated high efficacy in a range of enantioselective reactions, most notably in the addition of organometallic reagents to carbonyl compounds.
Asymmetric Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)
One of the benchmark reactions for testing the effectiveness of new chiral amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes. researchgate.net In this transformation, the chiral ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, organizing the transition state in a way that directs the ethyl group to attack one of the two prochiral faces of the carbonyl group preferentially.
This compound is an effective catalyst for this reaction, leading to the formation of the corresponding (S)-secondary alcohols with high levels of enantiomeric excess (ee). The bulky dibenzylamino group plays a crucial role in creating a well-defined chiral pocket that dictates the orientation of the incoming aldehyde substrate, thus ensuring high stereoselectivity. The performance of analogous β-amino alcohol ligands in the ethylation of various aromatic aldehydes consistently shows high yields and excellent enantioselectivities, often exceeding 90% ee. researchgate.netorgsyn.org
The table below illustrates the typical performance of chiral β-amino alcohol ligands, similar in structure to this compound, in the asymmetric addition of diethylzinc to various aldehydes.
Table 1: Performance of Chiral β-Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes
| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | (S)-1-Phenyl-1-propanol | 97 | 95 |
| 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 95 | 94 |
| 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 98 | 96 |
Note: Data presented is representative of results obtained with closely related β-amino alcohol ligands under optimized conditions. orgsyn.orgsci-hub.se
Other Catalytic Transformations Employing Aminodiol Derivatives
The versatility of the aminopropanol scaffold is further demonstrated by the successful application of its derivatives, such as aminodiols, in other catalytic transformations. By introducing an additional hydroxyl group, the ligand's coordination properties are altered, making it suitable for a different set of reactions. These aminodiol derivatives have been employed in transformations such as asymmetric reductions and other carbon-carbon bond-forming reactions, where they similarly provide a chiral environment to control the stereochemical outcome.
Mechanistic Investigations into Asymmetric Induction
The mechanism of asymmetric induction by ligands like this compound in the diethylzinc addition to aldehydes has been a subject of considerable study. The generally accepted model, proposed by Noyori and others, involves the in-situ formation of a dimeric zinc complex. illinois.edu
The process begins with the reaction of the amino alcohol ligand with diethylzinc. One molecule of diethylzinc reacts with the hydroxyl group to form a zinc alkoxide, releasing ethane. A second molecule of diethylzinc may then coordinate to the nitrogen atom. This monomeric species is believed to be in equilibrium with a more stable, dimeric complex. In this dimer, two zinc atoms are bridged by the oxygen atoms of two ligand molecules, forming a rigid, chair-like six-membered ring.
It is this well-defined, chiral dimeric complex that is considered the active catalyst. An aldehyde molecule displaces a weakly coordinating solvent molecule and binds to one of the zinc atoms. The steric constraints imposed by the bulky dibenzyl groups on the ligand force the aldehyde to adopt a specific orientation. This arrangement exposes one of the carbonyl's prochiral faces to attack by an ethyl group from the other zinc atom within the complex. This intramolecular transfer leads to the formation of the chiral secondary alcohol with high enantioselectivity. wikipedia.org The stereochemical outcome is thus determined by the absolute configuration of the starting amino alcohol and the specific transition state geometry it promotes. wikipedia.org
Structure-Activity Relationships in Chiral Ligand Design for Optimal Enantioselectivity
The enantioselectivity achieved with aminopropanol-based ligands is highly dependent on their structure. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for designing more effective catalysts. researchgate.net
For ligands of the (S)-2-amino-1-propanol family, two structural features are of paramount importance: the substituents on the nitrogen atom and the group at the C1 position bearing the hydroxyl group.
N-Substituents: The size and nature of the groups attached to the nitrogen atom significantly influence the steric environment of the catalytic pocket. In this compound, the two benzyl groups create a bulky and conformationally defined pocket that effectively shields one face of the coordinated aldehyde. Simple N,N-dimethyl substituents, as seen in (S)-(+)-1-Dimethylamino-2-propanol, also prove effective but may offer a different steric profile. The relationship between the N-substituent size and enantioselectivity is not always linear and depends on the specific substrate being used.
Backbone and C1-Substituent: The propanol (B110389) backbone provides the fundamental chiral scaffold. While the parent structure with a simple methyl group at C2 is highly effective, modifications to this backbone can be made to further tune the ligand's properties. The primary alcohol at the C1 position is essential for forming the initial zinc alkoxide.
The optimal ligand is one that achieves a perfect balance of steric and electronic properties to maximize the energy difference between the two competing diastereomeric transition states in the catalytic cycle. The success of this compound and its analogues underscores the power of rational ligand design based on a thorough understanding of structure-activity relationships.
Medicinal Chemistry Applications and Pharmaceutical Intermediates Derived from S + 2 Dibenzylamino 1 Propanol
Role as a Building Block in the Synthesis of HIV Protease Inhibitors
The development of Human Immunodeficiency Virus (HIV) protease inhibitors represents a major success of structure-based drug design, and these drugs are a critical component of highly active antiretroviral therapy (HAART). wikipedia.orgnih.gov The HIV-1 protease is a C2-symmetric homodimeric enzyme, meaning its active site is a highly specific, chiral environment. wikipedia.orgdiva-portal.org Consequently, the inhibitors designed to fit into this active site must possess a precise three-dimensional structure, making stereochemistry a paramount concern in their synthesis. diva-portal.orgacs.org
Chiral amino alcohols are foundational components in the scaffolds of many potent HIV protease inhibitors. While direct synthesis routes starting from (S)-(+)-2-(Dibenzylamino)-1-propanol are part of proprietary industrial processes, the utility of structurally related intermediates is well-documented in scientific literature. For instance, (2S,3S,5S)-5-Amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane is a key intermediate in the synthesis of the widely used HIV protease inhibitors Lopinavir and Ritonavir. google.com This intermediate shares the critical N,N-dibenzylamino group and a chiral alcohol feature, underscoring the importance of this structural motif. The dibenzylamino group serves as an effective protecting group for the amine and helps to direct the stereochemical outcome of subsequent reactions. The synthesis of these complex inhibitors often involves the coupling of several chiral fragments, with building blocks like this compound providing a reliable source of chirality. researchgate.netnih.gov
The table below highlights some key FDA-approved HIV protease inhibitors, emphasizing their nature as complex, chiral molecules.
| HIV Protease Inhibitor | Trade Name | Year of FDA Approval | Key Structural Feature |
| Saquinavir | Invirase® | 1995 | Peptidomimetic hydroxyethylamine wikipedia.orgnih.gov |
| Ritonavir | Norvir® | 1996 | Peptidomimetic wikipedia.orggoogle.com |
| Indinavir | Crixivan® | 1996 | Peptidomimetic hydroxyethylene wikipedia.orgnih.gov |
| Lopinavir | Kaletra® (co-formulated with Ritonavir) | 2000 | Pseudosymmetric dipeptide isostere nih.govgoogle.com |
| Atazanavir | Reyataz® | 2003 | Aza-peptide inhibitor wikipedia.org |
Precursor for Key Intermediates in the Synthesis of Other Biologically Active Compounds (e.g., Dapoxetine intermediates)
This compound also serves as an important chiral precursor for intermediates used in the synthesis of other significant pharmaceuticals, including Dapoxetine. Dapoxetine, marketed as Priligy®, is a selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. wikipedia.org It is sold as the single (S)-enantiomer, (S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. wikipedia.org The synthesis of enantiomerically pure Dapoxetine has therefore attracted considerable attention, with numerous strategies developed to establish the critical stereocenter. researchgate.net
The synthesis of Dapoxetine requires a chiral amine precursor with the correct (S)-configuration. Various asymmetric synthesis approaches have been developed to produce these intermediates efficiently. These methods include the use of chiral auxiliaries like (S)-tert-butanesulfinamide, asymmetric reduction of ketones, or enzymatic resolutions. researchgate.netnih.govgoogle.compatsnap.com
For example, one novel synthesis involves the chiral auxiliary (S)-tert-butanesulfinamide to produce the desired chiral amine with excellent stereoselectivity. researchgate.net Other approaches start from materials like 3-phenyl-1-propanol (B195566) and employ asymmetric C-H amination reactions catalyzed by chiral dirhodium(II) complexes to create the stereocenter. nih.gov Continuous flow processes have also been reported for the enantioselective synthesis of chiral precursors for Dapoxetine. chemrxiv.orgresearchgate.net The variety of methods highlights the importance of securing the correct stereochemistry for the final active pharmaceutical ingredient. Chiral building blocks like this compound are valuable in this context as they provide a ready-made source of chirality, potentially simplifying synthetic routes and avoiding costly resolution steps or the use of expensive asymmetric catalysts.
| Synthetic Approach for Dapoxetine | Key Chiral Step | Reference |
| Chiral Auxiliary | Use of (S)-tert-butanesulfinamide to direct stereoselective reduction. | researchgate.netnih.gov |
| Asymmetric C-H Amination | Rhodium-catalyzed intramolecular amination of a prochiral sulfamate. | nih.gov |
| Asymmetric Reduction | Direct asymmetric reduction of 3-chloropropiophenone (B135402) using a chiral borane (B79455) agent. | google.com |
| Enzymatic Resolution | Lipase-catalyzed resolution of a racemic 1,3-amino alcohol intermediate. | patsnap.com |
Significance of Stereochemistry and Chiral Purity in Drug Design and Biological Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor in drug design and efficacy. patsnap.com Most biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug molecule. enamine.net A chiral drug may exist as two non-superimposable mirror images called enantiomers. patsnap.com These enantiomers can exhibit profound differences in their biological activity, metabolism, and toxicity. mdpi.com
The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need for drug developers to characterize the absolute stereochemistry of new chiral drugs and evaluate the properties of each isomer. nih.gov This is because one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause harmful effects. patsnap.comnih.gov
This principle is clearly illustrated in the context of HIV protease inhibitors. The active site of the HIV protease is highly stereospecific. Research has shown that even subtle changes in the stereochemistry of an inhibitor can lead to a dramatic loss of potency. For instance, a study of inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid found that the (3S,4S) isomer resulted in an inhibitor that was at least 47 times more potent than inhibitors containing any of the other possible isomers. nih.gov This highlights the precise "lock-and-key" fit required between the inhibitor and the enzyme's active site. acs.orgpatsnap.com
Similarly, the decision to develop Dapoxetine as a single (S)-enantiomer underscores the importance of chiral purity. wikipedia.org Using a single, active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, simpler pharmacokinetics, and a lower potential for drug interactions compared to a racemic mixture. mdpi.com The development of chirally pure drugs, facilitated by building blocks like this compound, is a core tenet of modern medicinal chemistry, aiming to maximize therapeutic benefit while minimizing patient risk. enamine.netrsc.org
Stereochemical Characterization and Chiral Analysis Techniques for S + 2 Dibenzylamino 1 Propanol and Its Analogues
Methods for the Determination of Enantiomeric Excess and Optical Purity
The measurement of a sample's chiral purity is expressed as either enantiomeric excess (ee) or optical purity. wikipedia.org Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers and is most often expressed as a percentage. wikipedia.org A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%. wikipedia.org
Historically, optical purity was determined by polarimetry. This method measures the optical rotation of a sample and compares it to the known specific rotation of the pure enantiomer. wikipedia.org The formula is given by:
Optical Purity (%) = ([α]observed / [α]max) x 100
Ideally, the optical purity is numerically equal to the enantiomeric excess. masterorganicchemistry.com However, this relationship is not always linear and can be influenced by factors such as concentration, solvent, and the presence of impurities, a phenomenon known as the Horeau effect. wikipedia.org Furthermore, the formation of diastereomeric associations between enantiomers in solution can cause the measured optical purity to deviate significantly from the true enantiomeric purity. thieme-connect.de
Due to these limitations, modern analytical chemistry has largely shifted towards more precise methods like chromatography and nuclear magnetic resonance (NMR) spectroscopy for the unambiguous determination of enantiomeric purity. thieme-connect.denih.gov These direct methods are capable of detecting trace amounts of an enantiomeric impurity and are crucial for assessing the success of enantioselective syntheses. thieme-connect.de
Spectroscopic Techniques for Stereochemical Assignment and Chirality Confirmation
Spectroscopic methods are powerful tools for confirming the stereochemical identity of chiral molecules. For vicinal amino alcohols, the relative stereochemistry can often be determined by converting the compound into a more rigid cyclic derivative, such as an oxazolidinone. diva-portal.org Subsequent analysis of the proton NMR (¹H NMR) spectrum, specifically the coupling constants between adjacent protons, can confirm the cis or trans relationship, thereby establishing the relative configuration. diva-portal.org
NMR spectroscopy in combination with a Chiral Solvating Agent (CSA) is a widely used and effective method for determining the enantiomeric composition of a chiral analyte directly in solution. psu.edu This technique avoids the need for derivatization. nih.gov The CSA interacts with the enantiomers of the analyte, such as (S)-(+)-2-(dibenzylamino)-1-propanol, to form transient, non-covalent diastereomeric complexes. psu.edu These complexes have different NMR signatures, resulting in the splitting of signals for the enantiomers, a phenomenon known as chemical shift non-equivalence (Δδ). psu.edu The integration of these separated signals allows for the direct calculation of the enantiomeric ratio or enantiomeric excess. nih.gov
The effectiveness of a CSA depends on the formation of a stable complex, often involving hydrogen bonding, π-π stacking, and dipole-dipole interactions between the CSA and the analyte. unipi.it A variety of CSAs have been developed, with BINOL (1,1'-bi-2-naphthol) and its derivatives being particularly effective for the enantiodiscrimination of chiral amines and related compounds. nih.gov The choice of solvent and the molar ratio of CSA to analyte are critical parameters that must be optimized to achieve maximum signal separation. nih.gov
Research has demonstrated the utility of this method for a range of chiral amines and amino acid derivatives, which are structurally related to this compound.
Table 1: Examples of Enantiodiscrimination using NMR with Chiral Solvating Agents
| Chiral Solvating Agent (CSA) | Analyte | Solvent | Key Observation (Proton Signal) | Chemical Shift Non-equivalence (Δδ in ppm) | Reference |
|---|---|---|---|---|---|
| (S)-BINOL | Racemic 1-phenylethylamine | Chloroform-d | CH | 0.09 | nih.gov |
| (S)-3,3'-(CF₃)₂-BINOL | Racemic 1-phenylethylamine | Chloroform-d | CH | 0.16 | nih.gov |
| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | Racemic N-methyl-1-phenylethylamine | Chloroform-d | N-Me | 0.04 | nih.gov |
| (S,S)-1-(N-Ethylureido)-2-aminocyclohexane | N-(3,5-Dinitrobenzoyl)phenylglycine | Chloroform-d | DNB-H | >0.037 | psu.edu |
Chromatographic Methods for Chiral Resolution and Analysis
Chromatographic techniques, especially high-performance liquid chromatography (HPLC), are the most common and reliable methods for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers (a process known as resolution). wikipedia.orgnih.gov The separation is achieved by using a Chiral Stationary Phase (CSP). nih.gov
The principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. ysu.am These interactions, which can include hydrogen bonds, dipole-dipole forces, and steric effects, lead to the formation of transient diastereomeric adsorbates with different energies. nih.gov The enantiomer that interacts more strongly with the CSP is retained longer, resulting in different retention times and thus separation. nih.gov
A wide variety of commercially available CSPs exist, with those based on polysaccharides like cellulose and amylose derivatives (e.g., Chiralcel® and Chiralpak® columns) being particularly versatile and widely used for the resolution of many classes of compounds, including amino alcohol analogues like β-blockers. nih.govnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like ethanol or isopropanol), is crucial for achieving optimal separation. nih.govnih.gov
Table 2: Examples of Chiral HPLC Resolution for Amino Alcohol Analogues
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase (v/v) | Flow Rate (mL/min) | Outcome | Reference |
|---|---|---|---|---|---|
| Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Propranolol | Hexane:Ethanol (75:25) | 0.7 | Baseline separation of (R) and (S) enantiomers | nih.gov |
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | 4-Nitropropranolol | n-Hexane:Ethanol (90:10) | 1.0 (analytical) | Successful resolution of enantiomers | nih.gov |
| Chiralpak IA | Meclizine (antihistamine) | n-Hexane:Ethanol:Diethylamine (80:20:0.1) | 1.0 | Good enantioresolution | nih.gov |
| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Nadolol | n-Hexane:Isopropanol:Ethanol:Diethylamine (20:40:40:0.1) | 0.5 | Separation of four enantiomers | nih.gov |
Derivatives of S + 2 Dibenzylamino 1 Propanol: Synthesis and Functionalization for Targeted Applications
Strategies for Structural Modification and Diversification of the Aminopropanol (B1366323) Core
The structural backbone of (S)-(+)-2-(Dibenzylamino)-1-propanol provides a robust platform for chemical diversification. Key strategies for modification often target the secondary amine and the primary alcohol, allowing for the introduction of a wide array of functional groups and molecular extensions.
One common approach involves the N-alkylation or N-arylation of the amino group. While the parent compound already possesses two benzyl (B1604629) groups, further modifications can be envisioned, such as the introduction of substituted benzyl groups or other aromatic and heterocyclic moieties. These modifications can significantly influence the lipophilicity, steric bulk, and electronic properties of the molecule, which in turn can modulate its interaction with biological targets.
Another key functionalization strategy is the modification of the hydroxyl group . This can be achieved through esterification or etherification to introduce various acyl or alkyl chains. These modifications can alter the compound's solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical determinants of pharmacological activity. For instance, the synthesis of ester derivatives can serve as a prodrug strategy to improve bioavailability.
The synthesis of these derivatives often employs standard organic chemistry transformations. For example, the reductive amination of a suitable keto-alcohol precursor can be a viable route to N-substituted analogs. Similarly, esterification and etherification reactions of the hydroxyl group can be carried out using a variety of reagents and catalysts. The stereochemistry of the chiral center is a crucial aspect that needs to be controlled throughout the synthetic sequence, often starting from enantiomerically pure precursors like L-alaninol.
Exploration of Biological Activities and Pharmacological Profiles of Novel Derivatives (e.g., Antiproliferative Activity, Antimicrobial Activity)
While specific studies on the biological activities of this compound derivatives are not extensively documented in publicly available literature, research on structurally related N,N-dibenzyl and aminoalcohol derivatives provides valuable insights into their potential as therapeutic agents.
Antiproliferative Activity
Numerous studies have demonstrated the antiproliferative potential of compounds containing aminoalcohol and N-benzyl moieties. For instance, a series of N-substituted 1,3-aminoalcohols based on allo-gibberic acid were synthesized and evaluated for their in vitro antiproliferative activities against several cancer cell lines, including cervical, breast, and ovarian cancers nih.gov. The results indicated that N-benzyl-substituted derivatives showed modest suppression of all tested cancer cell lines nih.gov. This suggests that the presence of the N-benzyl group can contribute to cytotoxic activity.
Further research on isosteviol-based N-substituted 1,3-aminoalcohols revealed that derivatives with an N-benzyl or (1H-imidazol-1-yl)-propyl substitution and a benzyl ester moiety were essential for reliable antiproliferative activity nih.gov. These findings underscore the importance of the substituents on both the nitrogen and the alcohol group in determining the anticancer potential.
Antimicrobial Activity
The N,N-dibenzyl moiety has been incorporated into various molecular scaffolds to explore its impact on antimicrobial activity. A study on a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains nih.gov. Several of these compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than the antibiotic tetracycline, with values ranging from 0.0005 to 0.032 μg/mL nih.gov. Notably, these compounds showed no hemolytic activity at concentrations up to 1024 μg/mL, indicating a favorable safety profile in this regard nih.gov. Some of these derivatives also displayed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium nih.gov.
These findings suggest that the N,N-dibenzyl group can be a key pharmacophore for potent antimicrobial agents. The lipophilic nature of the benzyl groups may facilitate the interaction of the molecule with bacterial cell membranes, leading to disruption and cell death.
| Derivative Class | Biological Activity | Key Findings |
| N-Benzyl-substituted 1,3-aminoalcohols | Antiproliferative | Modest suppression of cervical, breast, and ovarian cancer cell lines. nih.gov |
| Isosteviol-based N-benzyl 1,3-aminoalcohols | Antiproliferative | N-benzyl substitution was found to be important for antiproliferative effects. nih.gov |
| N,N-Dibenzyl-cyclohexane-1,2-diamines | Antimicrobial | Potent activity against Gram-positive and Gram-negative bacteria, with MIC values lower than tetracycline. nih.gov |
| N,N-Dibenzyl-cyclohexane-1,2-diamines | Antifungal | Promising activity against various Candida and Geotrichum species. nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies of Functionalized Analogues
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies would aim to elucidate the structural requirements for potent and selective antiproliferative and antimicrobial activity.
Based on the available literature for related compounds, several key structural features can be hypothesized to influence biological activity:
The Nature of the N-Substituents: The presence of two benzyl groups on the nitrogen atom appears to be favorable for antimicrobial activity, as seen in the N,N-dibenzyl-cyclohexane-1,2-diamine series nih.gov. SAR studies on these derivatives indicated that the substitution pattern on the dibenzyl moiety played a role in their potency nih.gov. Introducing electron-donating or electron-withdrawing groups on the phenyl rings of the benzyl substituents could further modulate activity. For antiproliferative activity, the N-benzyl group itself has been shown to be a beneficial feature in certain aminoalcohol scaffolds nih.govnih.gov.
Modifications at the Hydroxyl Group: The free hydroxyl group offers a site for derivatization that could significantly impact activity. Esterification or etherification could alter the compound's pharmacokinetic properties. For instance, in the isosteviol-based aminoalcohols, a benzyl ester moiety was found to be important for antiproliferative activity, suggesting that modifications at this position are critical nih.gov.
Stereochemistry: The (S)-configuration at the chiral center of the propanol (B110389) backbone is likely to be a critical determinant of biological activity. Enantioselectivity is a common feature of drug-receptor interactions, and it is probable that one enantiomer will exhibit significantly higher potency than the other. Any SAR study would need to carefully consider and control the stereochemistry of the synthesized derivatives.
The Aminopropanol Core: The relative positions of the amino and hydroxyl groups are fundamental to the molecule's three-dimensional shape and its ability to interact with biological targets. Altering this core structure, for example, by synthesizing 1,3-aminoalcohol regioisomers, has been shown to influence antiproliferative activity nih.gov.
Future Research Directions and Translational Opportunities in the Study of S + 2 Dibenzylamino 1 Propanol
Development of Greener and More Atom-Economical Synthetic Pathways
Traditional methods for the synthesis of chiral amino alcohols often involve multi-step procedures with the use of hazardous reagents and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic routes to (S)-(+)-2-(Dibenzylamino)-1-propanol.
One promising approach is the adoption of catalytic hydrogenation of α-amino ketones or protected amino acids. jocpr.com This method offers a more environmentally friendly alternative to metal-hydride reductions, which are often associated with safety concerns and difficult workups. jocpr.com The use of heterogeneous catalysts could further simplify product purification and catalyst recycling.
Another avenue for greener synthesis is through biocatalysis . Engineered enzymes, such as amine dehydrogenases (AmDHs), have shown the ability to asymmetrically reduce α-hydroxy ketones to chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov Exploring the potential of engineered enzymes for the synthesis of this compound from a suitable precursor could lead to a highly efficient and sustainable manufacturing process. frontiersin.orgnih.gov
Furthermore, the principles of atom economy should be a central consideration in the design of new synthetic pathways. nih.gov Reactions that maximize the incorporation of all starting materials into the final product, such as certain cycloaddition reactions or tandem processes, would be highly desirable. acs.orgbeilstein-journals.org For instance, a visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with carbonyl compounds has been demonstrated for the synthesis of 1,2-amino alcohols in water, representing a mild and efficient method. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenation | Reduced waste, safer reagents, potential for catalyst recycling. | Development of highly active and selective heterogeneous catalysts. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Engineering of enzymes with specificity for the target substrate. |
| Atom-Economical Reactions | Maximized resource utilization, minimal byproduct formation. | Design of novel tandem or cycloaddition reactions. |
Expansion of Catalytic Applications to Novel Asymmetric Transformations
The structural features of this compound, particularly the presence of a chiral center and a chelating amino alcohol moiety, make it an attractive candidate as a ligand in asymmetric catalysis. While its direct application as a catalyst is an area ripe for exploration, the broader class of chiral β-amino alcohols has demonstrated significant success in a variety of transformations.
Future research should focus on evaluating this compound and its derivatives as ligands for metal-catalyzed reactions. For example, chiral amino alcohols have been successfully employed in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines, affording chiral secondary alcohols and amines with high enantioselectivity. researchgate.netmdpi.com Investigating the performance of this compound in these reactions could lead to the development of highly efficient catalytic systems.
Another promising area is the use of this compound in asymmetric additions to carbonyl compounds . Chiral amino alcohols have been shown to catalyze the enantioselective addition of organozinc reagents to aldehydes. rsc.org The closely related (S)-2-(Dibenzylamino)-3-phenylpropanal has been utilized as a chiral auxiliary in the synthesis of 2-substituted alcohols, demonstrating the potential of this structural backbone to control stereochemistry. bris.ac.ukresearchgate.net
Furthermore, the principles of organocatalysis offer a metal-free approach to asymmetric synthesis. Proline and its derivatives, which share structural similarities with this compound, are effective catalysts for a range of reactions, including aldol (B89426) and Mannich reactions. organic-chemistry.orgnih.govlibretexts.org Exploring the catalytic activity of this compound and its derivatives in these and other organocatalytic transformations represents a significant opportunity. thieme-connect.com
| Asymmetric Transformation | Catalytic System | Potential Outcome |
| Transfer Hydrogenation | Ruthenium/(S)-(+)-2-(Dibenzylamino)-1-propanol complex | Enantiomerically enriched chiral alcohols and amines. |
| Addition to Aldehydes | Zinc/(S)-(+)-2-(Dibenzylamino)-1-propanol complex | Highly enantioselective formation of C-C bonds. |
| Aldol/Mannich Reactions | This compound as an organocatalyst | Metal-free synthesis of chiral β-hydroxy carbonyls and β-amino carbonyls. |
Discovery and Optimization of New Pharmaceutical and Agrochemical Applications
The β-amino alcohol scaffold is a common motif in a wide range of biologically active molecules. westlake.edu.cnnih.gov This suggests that this compound and its derivatives could possess untapped potential as pharmaceutical or agrochemical agents.
In the pharmaceutical arena, derivatives of 3-amino-1-propanol have been investigated as potent sodium channel blockers for the treatment of stroke. nih.gov Given this precedent, it would be valuable to synthesize a library of derivatives of this compound and screen them for activity against various ion channels and other biological targets. The structural relative, phenylpropanolamine, has been used as a decongestant, highlighting the potential for this class of compounds to interact with adrenergic receptors. nih.gov
In the agrochemical sector, there is a continuous need for new and effective insecticides, fungicides, and herbicides. nih.gov Notably, β-amino alcohols derived from natural products like eugenol (B1671780) have demonstrated insecticidal activity. nih.gov This provides a strong rationale for investigating the biological activity of this compound and its analogues against various agricultural pests and pathogens. The chirality of these molecules can play a crucial role in their biological activity and selectivity. utwente.nl
Future research in this area should involve the synthesis of a diverse range of derivatives of this compound, followed by systematic screening for biological activity in both pharmaceutical and agrochemical contexts.
Integration with Computational Chemistry for Rational Design of Derivatives and Catalytic Systems
Computational chemistry provides a powerful toolkit for accelerating the discovery and optimization of new molecules and catalytic systems. nih.gov The application of computational methods to the study of this compound can guide future experimental work and lead to more rational design strategies.
Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of this compound and its derivatives. nih.gov This can provide insights into their reactivity, stability, and potential interactions with biological targets or metal centers in catalytic complexes. researchgate.net
Molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding of this compound derivatives to the active sites of enzymes or receptors. researchgate.net This can help in identifying potential pharmaceutical targets and in designing molecules with improved binding affinity and selectivity. frontiersin.org
In the context of catalysis, computational modeling can be used to elucidate reaction mechanisms and to understand the origins of stereoselectivity. By modeling the transition states of catalytic reactions involving this compound as a ligand, researchers can rationally design modified ligands with enhanced catalytic performance. nih.govcapes.gov.br
The integration of computational and experimental approaches will be crucial for unlocking the full potential of this compound and its derivatives in a timely and cost-effective manner.
| Computational Method | Application Area | Potential Insights |
| Density Functional Theory (DFT) | Synthesis & Catalysis | Electronic properties, reactivity, and stability of the molecule and its complexes. |
| Molecular Docking | Pharmaceuticals | Prediction of binding modes and affinities to biological targets. |
| Molecular Dynamics (MD) | Pharmaceuticals & Catalysis | Understanding dynamic interactions and stability of complexes. |
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the enantiomeric purity of (S)-(+)-2-(Dibenzylamino)-1-propanol in synthetic chemistry?
- Methodological Answer: Enantiomeric purity can be assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers, or via with chiral shift reagents (e.g., Eu(hfc)) to induce distinct chemical shifts. Optical rotation measurements ([α]) should align with literature values (e.g., +15° to +20° in specific solvents). Structural confirmation is supported by and mass spectrometry (ESI-MS) for molecular weight verification .
Q. How does the stereochemistry of this compound influence its role as a chiral building block in HIV protease inhibitors?
- Methodological Answer: The (S)-configuration ensures spatial alignment with the protease’s active site, critical for inhibitory activity. For example, Scholz et al. (1994) demonstrated that the enantiomer’s orientation optimizes hydrogen bonding and hydrophobic interactions with key residues (e.g., Asp25 in HIV-1 protease). Racemic analogs show reduced efficacy, highlighting the necessity of stereochemical control during synthesis .
Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer:
- : Assign peaks for the dibenzylamino group (δ 3.7–4.1 ppm, CH protons) and the propanol backbone (δ 1.2–1.5 ppm, CH).
- IR Spectroscopy : Confirm hydroxyl (O-H stretch, ~3300 cm) and amine (N-H bend, ~1600 cm) functional groups.
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 284.2 (CHNO) .
Advanced Research Questions
Q. How can researchers optimize the catalytic oxidation of this compound to (S)-2-(Dibenzylamino)propanal while preserving stereochemical integrity?
- Methodological Answer: Use Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO systems under anhydrous conditions at −20°C to minimize racemization. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) and confirm stereoretention by chiral GC-MS. reports a 95% yield with minimal enantiomeric loss using TEMPO catalysis .
Q. What experimental strategies resolve discrepancies in reaction yields during asymmetric synthesis involving this compound?
- Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while DMF may stabilize intermediates.
- Catalyst Screening : Test chiral ligands (e.g., BINOL-derived phosphates) to improve enantioselectivity.
- Temperature Control : Lower temperatures (−40°C) reduce side reactions, as shown in Pierce et al. (1996) for analogous systems .
Q. How do modifications to the dibenzylamino group in this compound affect reactivity in cross-coupling reactions?
- Methodological Answer: Substituents on the benzyl rings alter steric and electronic properties. For example:
- Electron-withdrawing groups (e.g., -NO) decrease nucleophilicity but enhance stability in Pd-catalyzed couplings.
- Bulkier substituents (e.g., -Ph) may hinder access to catalytic sites, requiring larger ligands (e.g., XPhos). Kinetic studies (e.g., Hammett plots) can quantify these effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer: Contradictions may arise from varying acid strengths or reaction times. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
